molecular formula C15H22ClNO B159828 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride CAS No. 5485-65-4

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Cat. No.: B159828
CAS No.: 5485-65-4
M. Wt: 267.79 g/mol
InChI Key: ROMXVSMENBAYRM-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant effects on the central nervous system. This compound is structurally related to pyrovalerone and has been explored for its psychomotor stimulant properties .

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, also known as alpha-Pyrrolidinopentiophenone hydrochloride, are the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

Alpha-Pyrrolidinopentiophenone hydrochloride acts as a potent inhibitor of dopamine and norepinephrine transporters . By inhibiting these transporters, it prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged and intensified signaling, which is associated with stimulatory effects on the central nervous system .

Biochemical Pathways

The compound undergoes several metabolic transformations in the body. The major metabolic pathways include the reduction of the β-keto moiety to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol, partly followed by conjugation to its glucuronide, and the oxidation at the 2″-position of the pyrrolidine ring to α-(2″-oxo-pyrrolidino)valerophenone via the putative intermediate α-(2″-hydroxypyrrolidino)valerophenone .

Pharmacokinetics

The compound is likely to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The inhibition of dopamine and norepinephrine reuptake by alpha-Pyrrolidinopentiophenone hydrochloride leads to a range of physiological and psychological effects. These include increased alertness, euphoria, and increased motor activity. Adverse effects such as tachycardia, hyperthermia, agitation, and convulsions have also been reported .

Biochemical Analysis

It is the desmethyl analogue of pyrovalerone, which is listed in Schedule IV of the 1971 United Nations Convention on Psychotropic Substances .

Biochemical Properties

It has been suggested that it can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .

Cellular Effects

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride has been shown to have stimulatory effects on the central nervous system . This is likely due to its ability to inhibit the reuptake of dopamine and norepinephrine, neurotransmitters that play key roles in regulating mood and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve the inhibition of dopamine and norepinephrine reuptake . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can be quite potent, leading to an increase in the number of suicides, murders, robberies, and traffic accidents caused by its abuse .

Dosage Effects in Animal Models

The effects of this compound in animal models are not well studied. It has been suggested that it can act as a psychomotor stimulant, with effects comparable to those of cocaine and methamphetamine .

Metabolic Pathways

The metabolic pathways of this compound involve the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .

Transport and Distribution

It is known that this compound can easily cross the blood-brain barrier, which likely contributes to its potent central nervous system effects .

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can diffuse freely across cell membranes and localize to various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride typically involves the reaction of 1-phenyl-2-pentanone with pyrrolidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with additional purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine transporters.

    Medicine: Investigated for potential therapeutic applications, although its stimulant properties and potential for abuse limit its use.

    Industry: Utilized in the development of new synthetic cathinones and related compounds

Comparison with Similar Compounds

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is similar to other synthetic cathinones, including:

  • Alpha-pyrrolidinopentiophenone (alpha-PVP)
  • Alpha-pyrrolidinobutiophenone (alpha-PBP)
  • Alpha-pyrrolidinohexanophenone (alpha-PHP)

Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which influences its pharmacological profile and potency. Compared to its analogs, it may exhibit different levels of activity at dopamine and norepinephrine transporters, leading to variations in its stimulant effects .

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXVSMENBAYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468913
Record name 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5485-65-4
Record name alpha-Pyrrolidinopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005485654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B5O7325YO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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